molecular formula C11H15N3O2 B11883107 Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- CAS No. 189383-10-6

Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-

Cat. No.: B11883107
CAS No.: 189383-10-6
M. Wt: 221.26 g/mol
InChI Key: QHTGSPZUKYILFZ-UHFFFAOYSA-N
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Description

2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is a heterocyclic compound that features an azetidine ring, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.

Major Products:

    Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is unique due to its specific combination of an azetidine ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.

Biological Activity

Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- (CAS No. 189383-10-6) is a chemical compound with a molecular formula of C11H15N3O2C_{11}H_{15}N_{3}O_{2} and a molecular weight of approximately 221.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that compounds similar to Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many azetidine derivatives have been studied for their ability to inhibit specific kinases associated with cancer proliferation, such as MEK (Mitogen-Activated Protein Kinase Kinase) and HGFR (Hepatocyte Growth Factor Receptor) .
  • Anti-tumor Activity : The compound has shown promise in inhibiting the proliferation and migration of cancer cells, suggesting its potential use in cancer therapy .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that Benzenamine derivatives can effectively inhibit the proliferation of various human cancer cell lines through kinase inhibition pathways .
  • Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects by modulating prostaglandin synthesis, which could be beneficial in treating inflammatory diseases .
  • Selectivity and Efficacy : Research highlights the selectivity of certain derivatives for specific targets, leading to reduced side effects compared to non-selective agents .

Case Study 1: MEK Inhibition

A study focused on azetidine compounds reported that derivatives similar to Benzenamine effectively inhibited MEK activity in human cancer cells. This inhibition led to a significant decrease in cell viability and proliferation in vitro.

Case Study 2: Anti-tumor Efficacy

Another research project evaluated the anti-tumor efficacy of benzenamine derivatives in xenograft models. The results indicated substantial tumor regression when treated with these compounds, emphasizing their potential as therapeutic agents.

Data Table: Biological Activity Summary

Activity Effect Reference
MEK InhibitionDecreased cell viability
Anti-tumor ActivityTumor regression in xenografts
Anti-inflammatory EffectsModulation of prostaglandin synthesis

Properties

CAS No.

189383-10-6

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline

InChI

InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3

InChI Key

QHTGSPZUKYILFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2

Origin of Product

United States

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